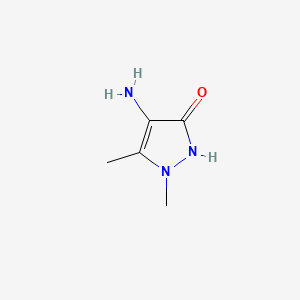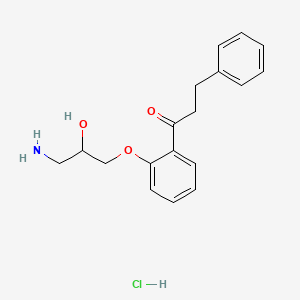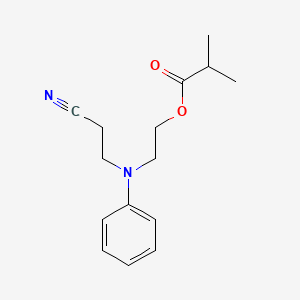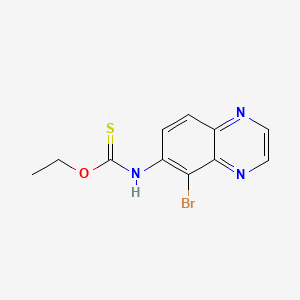
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate is a chemical compound with the molecular formula C11H10BrN3OS and a molecular weight of 312.19 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a quinoxaline ring substituted with a bromine atom and a carbamothioate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate typically involves the reaction of 5-bromoquinoxaline with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.
化学反应分析
Types of Reactions
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamothioate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Hydrolysis: Acidic conditions may involve hydrochloric acid or sulfuric acid, while basic conditions may involve sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted quinoxaline derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as quinoxaline N-oxides or reduced quinoxalines.
Hydrolysis: Products include carboxylic acids and thiol derivatives.
科学研究应用
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and carbamothioate group may also contribute to its biological activity by enhancing its binding affinity to target molecules.
相似化合物的比较
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate can be compared with other quinoxaline derivatives, such as:
5-bromoquinoxaline: Lacks the carbamothioate group, making it less versatile in certain reactions.
O-ethyl (5-chloroquinoxalin-6-yl)carbamothioate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
O-ethyl (5-fluoroquinoxalin-6-yl)carbamothioate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
O-ethyl N-(5-bromoquinoxalin-6-yl)carbamothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCIQAAGOLJLQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)NC1=C(C2=NC=CN=C2C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea](/img/structure/B586174.png)



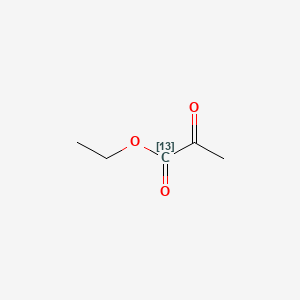
![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)

